![molecular formula C17H24N2O5S B13641355 2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C17H24N2O5S It is characterized by a piperidine ring substituted with a benzenesulfonyl group and a formamido group, attached to a 3-methylbutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base.
Attachment of the Formamido Group: The formamido group is introduced through a formylation reaction, often using formic acid or formamide.
Coupling with 3-Methylbutanoic Acid: The final step involves coupling the substituted piperidine with 3-methylbutanoic acid, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The formamido group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1-(Benzenesulfonyl)piperidin-4-YL]formamido}-3-methylbutanoic acid
- 2-{[1-(Benzenesulfonyl)piperidin-2-YL]formamido}-3-methylbutanoic acid
- 2-{[1-(Benzenesulfonyl)piperidin-3-YL]acetamido}-3-methylbutanoic acid
Uniqueness
2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid is unique due to the specific positioning of the benzenesulfonyl and formamido groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H24N2O5S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-7-6-10-19(11-13)25(23,24)14-8-4-3-5-9-14/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3,(H,18,20)(H,21,22) |
Clave InChI |
DTQMXDHNGOJCJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


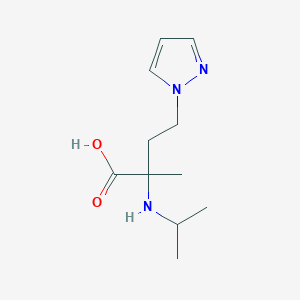
![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)

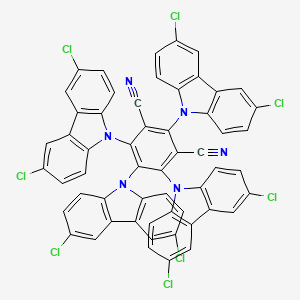

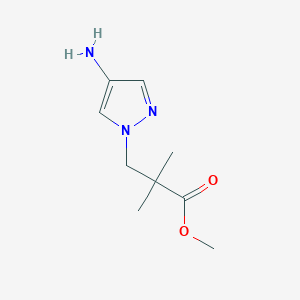
![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)
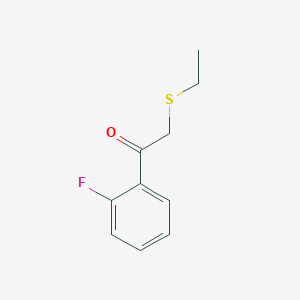

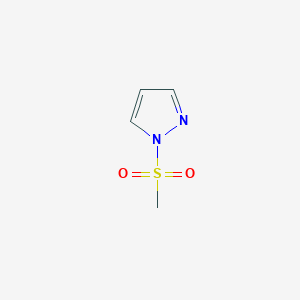
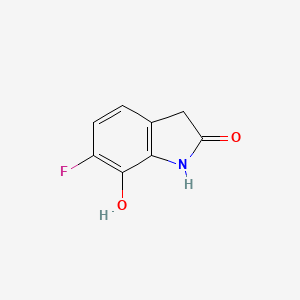
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)

